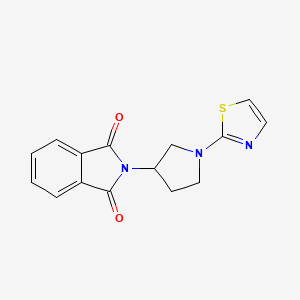

2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione

Description

2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is a heterocyclic compound featuring a thiazole ring fused to a pyrrolidine moiety, which is further linked to an isoindoline-1,3-dione core. This structure combines pharmacologically relevant motifs: the thiazole ring is associated with diverse biological activities, while the isoindoline-1,3-dione (phthalimide) scaffold is known for anti-inflammatory, antimicrobial, and anticonvulsant properties . The compound has been investigated for anticonvulsant activity in preclinical models, showing efficacy against pentylenetetrazol (PTZ)- and maximal electroshock (MES)-induced seizures .

Properties

IUPAC Name |

2-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13-11-3-1-2-4-12(11)14(20)18(13)10-5-7-17(9-10)15-16-6-8-21-15/h1-4,6,8,10H,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXACZIDXOYIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O2S |

| Molecular Weight | 299.3 g/mol |

| CAS Number | 1798679-07-8 |

The structure consists of a thiazole ring, a pyrrolidine ring, and an isoindoline moiety, which are known to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways. The presence of the thiazole ring is crucial for binding to target proteins.

- Cell Signaling Modulation : It has been shown to influence cell signaling pathways that regulate apoptosis and cell cycle progression. This modulation can lead to reduced viability in cancer cells.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may help in reducing oxidative stress in cells.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. For instance:

- Cytotoxicity Studies : The compound has been tested against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations have shown that the compound interacts with key proteins involved in cancer cell survival, leading to apoptosis .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has been explored for potential anticonvulsant effects:

- Animal Model Studies : In vivo studies using PTZ (pentylenetetrazole) models demonstrated that derivatives of this compound exhibited protective effects against seizures, indicating a possible mechanism for anticonvulsant activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole-containing compounds, including this compound:

- Synthesis and Evaluation : A series of thiazole-integrated isoindoline derivatives were synthesized and screened for biological activity. Notably, compounds with specific substitutions on the thiazole ring showed enhanced anticancer properties .

- Structure-Activity Relationship (SAR) : SAR studies revealed that modifications on the thiazole or isoindoline rings could significantly affect biological potency. For example, the incorporation of electron-donating groups was found to enhance cytotoxicity against certain cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. The isoindoline scaffold is known for its cytotoxic properties against various cancer cell lines. For example, derivatives containing the thiazole moiety have demonstrated significant anti-proliferative effects against gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), and other malignancies . The mechanisms underlying these effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | DNA synthesis inhibition |

| Compound B | HepG-2 | 4.2 | Apoptosis induction |

| Compound C | HCT-116 | 6.8 | Cell cycle arrest |

Anticonvulsant Activity

The anticonvulsant properties of 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione have also been explored extensively. In animal models, compounds derived from this structure exhibited significant protection against seizures induced by pentylenetetrazol (PTZ). The structure–activity relationship (SAR) analysis indicated that modifications to the pyrrolidine ring can enhance anticonvulsant activity, with certain analogues demonstrating median effective doses significantly lower than standard treatments .

Table 2: Anticonvulsant Activity of Analogues

| Compound Name | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue X | 18.4 | 170.2 | 9.2 |

| Analogue Y | 15.0 | 150.0 | 10.0 |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance:

- Anticancer Mechanism : The thiazole ring has been shown to inhibit RNA and DNA synthesis, which is crucial for cancer cell proliferation . Additionally, compounds featuring the isoindoline structure have been reported to induce apoptosis in cancer cells.

- Anticonvulsant Mechanism : The anticonvulsant action may involve modulation of neurotransmitter systems or ion channels involved in neuronal excitability . Specifically, compounds with a thiazole moiety have been noted to enhance GABAergic activity, which is pivotal in controlling seizure activity.

Case Studies

Several case studies have documented the therapeutic potential of thiazole-containing isoindoline derivatives:

- Study on MCF-7 Cells : A derivative was tested for cytotoxicity against MCF-7 cells and showed an IC50 value of 5 µM, indicating potent anticancer activity.

- Animal Model for Seizures : In a controlled study using PTZ-induced seizures in rodents, a specific analogue demonstrated significant anticonvulsant effects with an ED50 of 18.4 mg/kg, showcasing its potential as a therapeutic agent for epilepsy.

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of isoindoline-1,3-dione derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Isoindoline-1,3-dione Derivatives

Molecular Docking and Mechanistic Insights

Molecular docking studies on thiazole-based isoindoline-1,3-diones suggest interactions with γ-aminobutyric acid (GABA) receptors or sodium channels for anticonvulsant activity . In contrast, antimicrobial derivatives may target bacterial dihydrofolate reductase or disrupt membrane integrity . The absence of cytotoxicity in phthalimide derivatives (e.g., compound 12) underscores their therapeutic safety .

Q & A

Q. What are the recommended synthetic routes for 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, while isoindoline-1,3-dione moieties may be introduced through condensation reactions. Key reaction conditions include:

- Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for polar intermediates.

- Catalysts: Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).

- Temperature: Controlled heating (60–100°C) to avoid side reactions .

- Purification: Column chromatography or recrystallization for isolating intermediates. Example Table: Reaction Conditions for Thiazole Formation

| Step | Reactants | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrrolidine derivative + Thiazole precursor | DMF | None | 65–75 |

| 2 | Intermediate + Isoindoline-1,3-dione | DCM | Pd(PPh₃)₄ | 50–60 |

Q. How is the structural conformation of this compound characterized, and what techniques validate its geometry?

X-ray crystallography is the gold standard for determining bond angles, dihedral angles, and ring conformations. For example, in related thiazole-pyrrolidine derivatives, dihedral angles between isoindoline and thiazole rings range from 6.5° to 89.0°, indicating moderate to high planarity . Complementary techniques include:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for similar compounds).

- pH Sensitivity : Hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, monitored via HPLC .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products. Note: Thiazole rings are prone to oxidation; inert atmospheres (N₂/Ar) are recommended during storage .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound in biological systems?

Computational methods like molecular dynamics (MD) simulations and docking (e.g., AutoDock Vina) predict binding affinities to target proteins. For example:

- Receptor Preparation : Optimize protein structures using tools like Schrödinger’s Protein Preparation Wizard.

- Ligand Parameterization : Assign partial charges (e.g., AM1-BCC) and torsional flexibility.

- Binding Site Analysis : Identify key residues (e.g., hydrophobic pockets or hydrogen-bond donors) using PyMOL . Case Study: Docking of analogous thiazole derivatives into kinase active sites showed strong interactions with catalytic lysine residues (ΔG ≈ -9.2 kcal/mol) .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?

Contradictions may arise from assay variability, impurities, or conformational flexibility. Mitigation strategies include:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., fixed cell lines, solvent controls).

- Statistical Analysis : Use ANOVA or Tukey’s HSD test to assess significance of differences .

- Structural Validation : Re-characterize batches via HPLC and NMR to rule out degradation .

Q. What methodologies assess the environmental impact and ecological toxicity of this compound?

Follow frameworks like Project INCHEMBIOL to evaluate:

- Biodegradation : OECD 301 tests to measure half-life in soil/water.

- Bioaccumulation : LogP calculations (e.g., >3 indicates high lipid solubility).

- Toxicity : Daphnia magna acute toxicity assays (EC₅₀ values) or algal growth inhibition tests . Example Data: Related isoindoline derivatives showed moderate persistence (t₁/₂ = 30–60 days) in aquatic systems .

Methodological Best Practices

- Experimental Design : Use randomized block designs (e.g., split-plot for multi-variable studies) to control environmental variability .

- Data Reporting : Include R-factors for crystallography (target <0.05) and NMR coupling constants (±0.1 Hz) .

- Safety Protocols : Adopt OSHA-compliant PPE (gloves, goggles) and fume hoods for handling corrosive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.